molecular formula C11H22N2O4S B5671364 N-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}methanesulfonamide

N-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}methanesulfonamide

Cat. No. B5671364
M. Wt: 278.37 g/mol
InChI Key: ZQZJYTVDSHIXOT-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis process of methanesulfonamide derivatives, including pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, involves evaluating their ability to inhibit the enzyme HMG-CoA reductase. These compounds are synthesized and assessed for their potency, with some showing significant inhibitory activities compared to known cholesterol biosynthesis inhibitors (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been studied, revealing insights into their conformations, hydrogen bonding, and the impact of substituents on their structural characteristics (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to the formation of pyrrolidin-3-ones upon reaction, showcases the versatility and unexpected outcomes in the chemical behavior of sulfonamide derivatives (P. Králová et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, crystalline structure, and molecular conformations, have been investigated, contributing to a better understanding of how structural variations influence physical characteristics. This knowledge is crucial for predicting the behavior of these compounds under various conditions.

Chemical Properties Analysis

Studies focusing on the development of chemoselective N-acylation reagents demonstrate the chemical properties of methanesulfonamide derivatives, highlighting their reactivity, selectivity, and potential for synthesis in organic chemistry (K. Kondo et al., 2000).

properties

IUPAC Name

N-[3-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-oxopropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-10(2)7-13(8-11(10,3)15)9(14)5-6-12-18(4,16)17/h12,15H,5-8H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJYTVDSHIXOT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)CCNS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)CCNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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